molecular formula C10H12ClNO B2947074 2-(1-Benzofuran-5-yl)ethanamine;hydrochloride CAS No. 2411302-08-2

2-(1-Benzofuran-5-yl)ethanamine;hydrochloride

Cat. No.: B2947074
CAS No.: 2411302-08-2
M. Wt: 197.66
InChI Key: OCYJAPURRRFJMB-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-5-yl)ethanamine;hydrochloride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring . Subsequent reactions introduce the ethanamine group, often through reductive amination or similar processes.

Industrial Production Methods

Industrial production of benzofuran derivatives, including 2-(1-Benzofuran-5-yl)ethanamine;hydrochloride, often employs catalytic processes to enhance yield and efficiency. Methods such as microwave-assisted synthesis (MWI) have been explored to achieve higher yields and fewer side reactions .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-5-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran ketones, while reduction can produce benzofuran alcohols .

Scientific Research Applications

2-(1-Benzofuran-5-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:

Biological Activity

2-(1-Benzofuran-5-yl)ethanamine;hydrochloride, also known by its CAS number 2411302-08-2, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

The biological activity of this compound can be attributed to its interactions with various biochemical pathways. Notably, compounds with similar structures have been shown to interact with the estrogen receptor, suggesting a potential role in modulating hormonal activities. Additionally, reactions at the benzylic position of the compound are crucial for its synthesis and biological reactivity, indicating that these reactions may influence its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may contribute to protective effects against oxidative stress.
  • Antiproliferative Effects : Studies on benzofuran derivatives have shown significant antiproliferative activity against various cancer cell lines. For instance, modifications in the benzofuran structure have led to increased potency against human cancer cell lines, with some derivatives exhibiting up to a tenfold increase in efficacy compared to standard drugs .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives, including this compound:

  • Anticancer Studies : A review of benzo[b]furan derivatives highlighted their anticancer potential. Compounds similar to 2-(1-Benzofuran-5-yl)ethanamine were tested against human cancer cell lines, revealing IC50 values ranging from 0.06 to 0.17 µM for potent derivatives . This suggests that structural modifications can significantly enhance anticancer activity.
  • Enzyme Inhibition : Research has shown that some benzofuran derivatives can act as enzyme inhibitors. For example, studies involving Polo-like Kinase 1 (Plk1) demonstrated that certain analogs inhibited Plk1 with IC50 values between 1.49 and 2.94 µM, indicating potential applications in cancer therapy .
  • Molecular Docking Studies : Molecular docking simulations have been employed to understand the binding interactions of benzofuran derivatives with target proteins. These studies revealed favorable interactions at critical binding sites, suggesting mechanisms through which these compounds exert their biological effects .

Comparative Analysis

A comparative analysis of similar compounds reveals distinct differences in their biological activities based on structural variations:

Compound NameAntiproliferative Activity (IC50 µM)Mechanism of Action
This compoundTBDEstrogen receptor interaction
Benzofuran Derivative A0.06 - 0.17Tubulin binding
Benzofuran Derivative B0.08 - 1.14Enzyme inhibition (Plk1)

Properties

IUPAC Name

2-(1-benzofuran-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c11-5-3-8-1-2-10-9(7-8)4-6-12-10;/h1-2,4,6-7H,3,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIQHLOIUHUCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2411302-08-2
Record name 2-(1-benzofuran-5-yl)ethan-1-amine hydrochloride
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